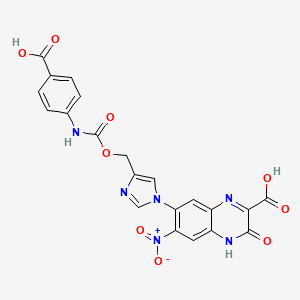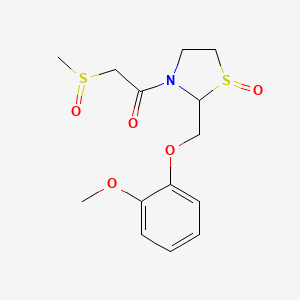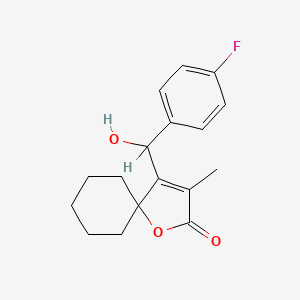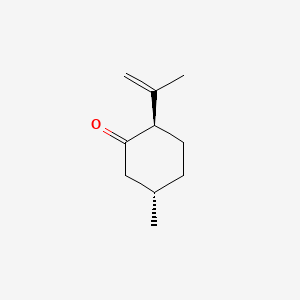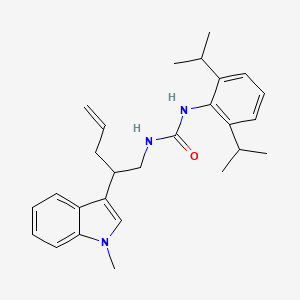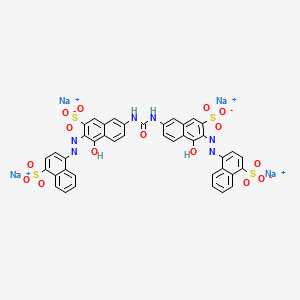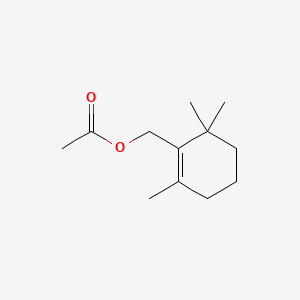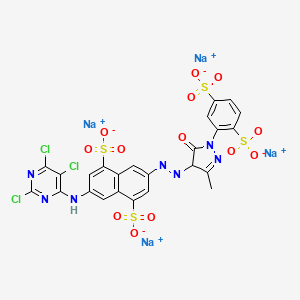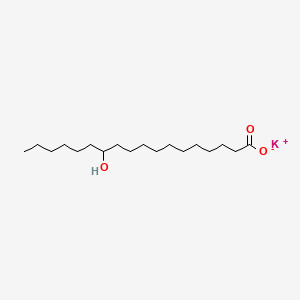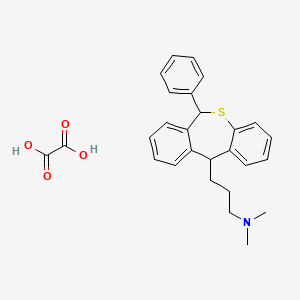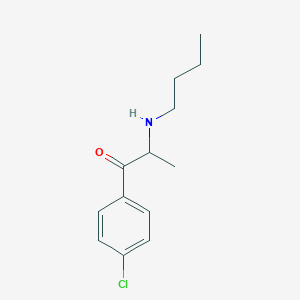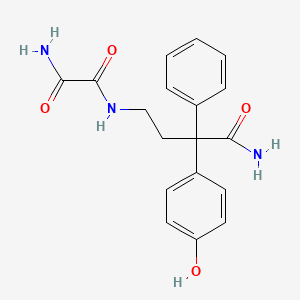
Imidafenacin metabolite M8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidafenacin metabolite M8 is a derivative of imidafenacin, a synthetic antimuscarinic agent used primarily for the treatment of overactive bladder. Imidafenacin itself is known for its high affinity for muscarinic receptors, particularly M1 and M3 subtypes, which play a crucial role in bladder function. The metabolite M8 is one of the several metabolites formed during the metabolic process of imidafenacin in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidafenacin and its metabolites involves multiple steps, including the formation of the core structure and subsequent modifications. The primary synthetic route for imidafenacin involves the reaction of 2-methylimidazole with 2,2-diphenylbutanoyl chloride under specific conditions to form the core structure . The metabolite M8 is formed through further metabolic processes, including oxidation and conjugation reactions .
Industrial Production Methods
Industrial production of imidafenacin and its metabolites typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) for purification and analysis . The process ensures high yield and purity of the final product, which is essential for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Imidafenacin metabolite M8 undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the 2-methylimidazole moiety.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups are possible.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the original compound. For example, the oxidation of the 2-methylimidazole moiety leads to the formation of the metabolite M8 .
Applications De Recherche Scientifique
Imidafenacin metabolite M8 has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of imidafenacin metabolite M8 involves its interaction with muscarinic receptors in the bladder. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for bladder contractions . This leads to a reduction in urinary frequency and urgency, providing relief for patients with overactive bladder . The primary molecular targets are the M1 and M3 receptors, which are involved in the contraction of the detrusor muscle in the bladder .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to imidafenacin metabolite M8 include other antimuscarinic agents such as:
Oxybutynin: Another antimuscarinic agent used for overactive bladder.
Tolterodine: Known for its selectivity towards bladder muscarinic receptors.
Solifenacin: A long-acting muscarinic receptor antagonist.
Uniqueness
This compound is unique due to its specific metabolic pathway and high affinity for muscarinic receptors. Unlike some other antimuscarinic agents, it has a favorable pharmacokinetic profile, leading to fewer side effects and better patient compliance .
Propriétés
Numéro CAS |
503598-20-7 |
|---|---|
Formule moléculaire |
C18H19N3O4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N'-[4-amino-3-(4-hydroxyphenyl)-4-oxo-3-phenylbutyl]oxamide |
InChI |
InChI=1S/C18H19N3O4/c19-15(23)16(24)21-11-10-18(17(20)25,12-4-2-1-3-5-12)13-6-8-14(22)9-7-13/h1-9,22H,10-11H2,(H2,19,23)(H2,20,25)(H,21,24) |
Clé InChI |
YLKUTKIEQDHRIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)N)(C2=CC=C(C=C2)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


